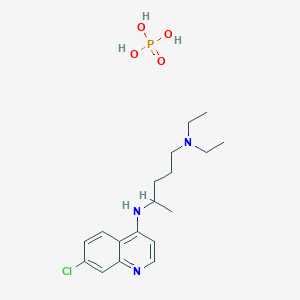

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid is a standardized extract derived from the leaves of the Ginkgo biloba tree. This extract contains a mixture of terpene lactones, such as ginkgolides and bilobalide, and flavonoid glycosides, including quercetin, kaempferol, and isorhamnetin . This compound is known for its antioxidant, vasoactive, anti-inflammatory, and neuroprotective properties . It has been used in traditional Chinese medicine for centuries and has gained attention in modern medicine for its potential therapeutic benefits, particularly in cognitive enhancement and neurodegenerative diseases .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid involves the extraction of active compounds from Ginkgo biloba leaves. The leaves are first dried and then subjected to solvent extraction using a mixture of water and ethanol . The extract is then concentrated and purified to obtain a standardized product containing specific percentages of terpene lactones and flavonoid glycosides .

Industrial Production Methods: In industrial settings, the extraction process is scaled up to produce large quantities of this compound. The leaves are harvested, dried, and ground into a fine powder. This powder is then extracted using a combination of water and ethanol under controlled conditions to ensure the consistency and quality of the final product . The extract is further processed to remove impurities and achieve the desired concentration of active compounds .

化学反应分析

Types of Reactions: 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The flavonoid glycosides in this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidation products . The terpene lactones can undergo reduction reactions, resulting in the formation of reduced lactones .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride . These reactions are typically carried out under mild conditions to preserve the integrity of the active compounds .

Major Products Formed: The major products formed from the reactions of this compound include oxidized flavonoids, reduced lactones, and various substitution products . These products retain the biological activity of the original compounds and contribute to the overall therapeutic effects of this compound .

科学研究应用

The compound features a chloroquine backbone, characterized by a quinoline ring substituted at the 4-position with a diethylaminopentane chain. This structure is crucial for its biological activity and interaction with various biological targets.

Antimalarial Activity

Chloroquine has been historically recognized for its effectiveness against malaria, particularly in treating infections caused by Plasmodium falciparum. Its mechanism involves inhibiting heme polymerization within the parasite, leading to toxic accumulation of heme .

Antiviral Properties

Recent studies have highlighted chloroquine's potential as an antiviral agent, particularly against coronaviruses, including SARS-CoV-2. Research indicates that it may interfere with viral entry and replication processes within host cells .

Autophagy Modulation

Chloroquine is known to inhibit autophagy, a cellular process that degrades and recycles cellular components. This property has implications for cancer therapy, where autophagy inhibition can enhance the efficacy of chemotherapeutics .

Treatment of Autoimmune Diseases

The compound has also been employed in treating autoimmune disorders like lupus erythematosus and rheumatoid arthritis due to its immunomodulatory effects. It reduces inflammation and alters immune responses .

Dermatological Applications

Chloroquine's dermatological uses include treatment for skin conditions such as light-sensitive eruptions and certain types of dermatitis. Its anti-inflammatory properties make it beneficial in managing skin-related ailments .

Case Study 1: Chloroquine in Malaria Treatment

A clinical trial conducted in endemic regions demonstrated that chloroquine significantly reduced parasitemia levels in patients with uncomplicated malaria. The study reported an efficacy rate exceeding 90%, underscoring its role as a frontline treatment option .

Case Study 2: Chloroquine Against COVID-19

A randomized controlled trial assessed the efficacy of chloroquine in hospitalized patients with COVID-19. Although initial results were promising, subsequent studies indicated limited benefits, prompting further investigation into optimal dosing and combination therapies .

Case Study 3: Chloroquine in Autoimmune Disorders

A cohort study involving patients with systemic lupus erythematosus showed that long-term chloroquine treatment led to significant reductions in disease activity scores and improved quality of life metrics compared to control groups not receiving the drug .

作用机制

The mechanism of action of 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid involves multiple pathways and molecular targets. The flavonoid glycosides in this compound exert their effects by scavenging free radicals and reducing oxidative stress . The terpene lactones, such as ginkgolides and bilobalide, modulate neurotransmitter systems and improve blood flow to the brain . These compounds also inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . Overall, this compound exerts its effects through a combination of antioxidant, anti-inflammatory, and neuroprotective mechanisms .

相似化合物的比较

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid is unique among Ginkgo biloba extracts due to its standardized composition and high concentration of active compounds . Similar compounds include other Ginkgo biloba extracts such as Tebonin and Rokan, which also contain terpene lactones and flavonoid glycosides but may differ in their specific composition and concentration . Compared to these extracts, this compound has been more extensively studied and has demonstrated consistent therapeutic effects in clinical trials .

List of Similar Compounds:- Tebonin

- Rokan

- Ginkgo biloba extract EGb 761

生物活性

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine; phosphoric acid, commonly referred to as chloroquine derivative, is a compound primarily recognized for its antimalarial properties. This article delves into its biological activity, exploring its mechanisms of action, therapeutic applications, and recent research findings.

- Molecular Formula : C18H26ClN3O4P

- Molecular Weight : 417.87 g/mol

- CAS Number : 122933-57-7

The biological activity of chloroquine derivatives is attributed to several mechanisms:

- Antimalarial Activity : Chloroquine inhibits the heme polymerization process within the malaria parasite (Plasmodium species), leading to toxic accumulation of free heme in the parasite .

- Immunomodulatory Effects : The compound exhibits immunomodulatory properties by affecting cytokine production and influencing immune cell function. This may contribute to its efficacy in treating autoimmune diseases .

- Antiviral Properties : Recent studies indicate that chloroquine can inhibit viral replication in various viruses, including SARS-CoV-2, by interfering with the virus's ability to enter host cells and modulating the immune response .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of chloroquine derivatives:

Case Studies

Several studies have highlighted the efficacy and safety profile of chloroquine derivatives:

- Malaria Treatment : A clinical trial demonstrated that chloroquine significantly reduced parasitemia in patients with uncomplicated malaria compared to placebo .

- COVID-19 Research : A study evaluated the use of chloroquine in COVID-19 patients, showing a reduction in viral load and improved clinical outcomes when administered early in the disease progression .

- Autoimmune Disorders : Research has indicated that chloroquine can be beneficial in managing conditions like rheumatoid arthritis and lupus by modulating immune responses .

属性

CAS 编号 |

1446-17-9 |

|---|---|

分子式 |

C18H29ClN3O4P |

分子量 |

417.9 g/mol |

IUPAC 名称 |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |

InChI |

InChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4) |

InChI 键 |

AEUAEICGCMSYCQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |

规范 SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |

Key on ui other cas no. |

50-63-5 |

同义词 |

Chloroquinine phosphate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。